3-Chloro-5-phenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, to which 3-chloro-5-phenylpyridazine belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
It is known that certain pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The environmental fate and ecotoxicity of related compounds have been studied .
Biochemical Analysis
Biochemical Properties
Pyridazinone derivatives, a category to which 3-Chloro-5-phenylpyridazine belongs, have been found to exhibit a wide range of pharmacological activities
Cellular Effects
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may influence cell function
Molecular Mechanism
Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-phenylpyridazine typically involves the reaction of 3,6-dichloropyridazine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form pyridazinone derivatives or reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Pyridazinone derivatives.
Reduction Products: Dihydropyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the synthesis of herbicides and insecticides.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
- 3-Chloro-6-phenylpyridazine
- 3,6-Dichloropyridazine
- 5-Phenylpyridazine
Comparison: 3-Chloro-5-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Chloro-6-phenylpyridazine, it exhibits different reactivity and selectivity in chemical reactions. The presence of the phenyl group at the 5-position enhances its potential as a pharmacophore in drug development .
Properties
IUPAC Name |
3-chloro-5-phenylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUALUOPIVGNCMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309930 |
Source
|
Record name | 3-Chloro-5-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86663-08-3 |
Source
|
Record name | 3-Chloro-5-phenylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86663-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.